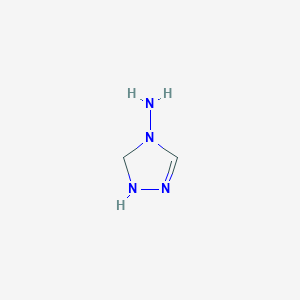

1H-1,2,4-triazol-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

124213-98-5 |

|---|---|

Molecular Formula |

C2H6N4 |

Molecular Weight |

86.1 g/mol |

IUPAC Name |

1,5-dihydro-1,2,4-triazol-4-amine |

InChI |

InChI=1S/C2H6N4/c3-6-1-4-5-2-6/h1,5H,2-3H2 |

InChI Key |

VFCMBMAAENUIEG-UHFFFAOYSA-N |

SMILES |

C1NN=CN1N |

Canonical SMILES |

C1NN=CN1N |

Synonyms |

4H-1,2,4-Triazol-4-amine,1,5-dihydro-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

1H-1,2,4-triazol-4-amine fundamental properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental properties, synthesis, and reactivity of 1H-1,2,4-triazol-4-amine. The information is curated for professionals in research and drug development who utilize this versatile heterocyclic compound as a building block for novel therapeutic agents and other advanced materials.

Core Properties and Characteristics

This compound, also known as 4-amino-4H-1,2,4-triazole, is a white crystalline solid with the molecular formula C₂H₄N₄. It serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. Its structure features a five-membered di-unsaturated ring with three nitrogen atoms and an exocyclic amino group at the 4-position, which imparts unique chemical reactivity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and implementation.

| Property | Value | References |

| Molecular Formula | C₂H₄N₄ | [1] |

| Molecular Weight | 84.08 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 84-86 °C | [2] |

| Boiling Point | 255 °C | [2] |

| pKa of Conjugate Acid | 2.45 | [3] |

| Solubility in Water | Soluble | [4] |

| Solubility in Organic Solvents | Soluble in alcohols | [4] |

Spectral Data

The spectral characteristics of this compound are essential for its identification and characterization.

| Spectrum Type | Key Peaks/Shifts | References |

| ¹H NMR | δ 8.25 (s, 2H, triazole-H), shifts for the amino protons can be broad and variable. | [2][5] |

| ¹³C NMR | Signals corresponding to the triazole ring carbons. | [6][7] |

| IR (cm⁻¹) | ~3211 (N-H stretching), ~1595 (N=N stretching), ~1531, 1472 (C=C aromatic stretching), ~1045 (C-N-C stretching). | [1][8][9] |

| Mass Spectrum (m/z) | Molecular ion peak corresponding to the molecular weight. | [1][10] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the cyclization of a hydrazine derivative with a formic acid equivalent. The following protocol is a representative method.

Experimental Protocol: Synthesis of this compound

Materials:

-

Hydrazine hydrate (99.5%)

-

Formic acid (96%)

-

Isopropanol

Procedure:

-

In a reaction vessel, slowly add 29.25 mol of formic acid to 30 mol of hydrazine hydrate. The temperature should be monitored and allowed to rise to approximately 85°C.

-

Heat the reaction mixture for 7 hours, during which time water is distilled off, and the temperature is gradually increased to 170°C.

-

Maintain the reaction mixture at 170°C for 2 hours under a reduced pressure of 50 mm Hg to drive the reaction to completion.

-

Cool the mixture to 80°C and add 1740 g of isopropanol to dissolve the crude product.

-

Heat the solution to approximately 75°C until complete dissolution is achieved.

-

Allow the solution to cool slowly with gentle stirring to facilitate crystallization.

-

Filter the product at approximately 5°C and wash the crystals with 150 g of cold isopropanol.

-

Dry the product to obtain this compound.[11]

Purification

The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and ether to yield a product with a melting point of 77–78°C.[12]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the nucleophilicity of the exocyclic amino group and the nitrogen atoms within the triazole ring. This allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Reactivity with Electrophiles

This compound readily reacts with a range of electrophiles. The site of attack is influenced by the nature of the electrophile. Hard electrophiles tend to react at the N-4 position of the triazole ring, while softer electrophiles may react at the N-2 position or the exocyclic amino group.[13][14][15] This differential reactivity allows for the selective synthesis of various substituted triazoles.

Condensation Reactions

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases. These imine derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems.[16]

Vicarious Nucleophilic Substitution

In the presence of a strong base, this compound can act as a nucleophile in vicarious nucleophilic substitution (VNS) reactions, particularly with nitroaromatic compounds. This provides a direct method for the amination of electron-deficient aromatic rings.[17]

Visualizing Workflows and Pathways

To better illustrate the synthesis and utility of this compound, the following diagrams are provided.

Caption: A generalized workflow for the synthesis and purification of this compound.

Caption: Key reaction pathways of this compound.

Caption: A logical pathway from this compound to a potential drug candidate and its biological action.

References

- 1. 4-Amino-1,2,4-triazole | C2H4N4 | CID 11432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Amino-4H-1,2,4-triazole(584-13-4) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Amino-4H-1,2,4-triazole(584-13-4) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Amino-4H-1,2,4-triazole(584-13-4) IR Spectrum [m.chemicalbook.com]

- 10. 1H-1,2,4-Triazol-3-amine, 1-ethyl- [webbook.nist.gov]

- 11. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1H-1,2,4-triazol-4-amine

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 1H-1,2,4-triazol-4-amine, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Understanding the solid-state architecture of this compound is crucial for elucidating its physicochemical properties and informing the design of novel therapeutics. This document outlines the key crystallographic parameters, details the experimental methodologies for its synthesis and structural determination, and presents a visual representation of the analytical workflow.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. Key crystallographic data are summarized in the table below for clear comparison and reference.

| Parameter | Value |

| Chemical Formula | C₂H₄N₄ |

| Formula Weight | 84.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.783(2) |

| b (Å) | 11.234(4) |

| c (Å) | 6.723(2) |

| α (°) | 90 |

| β (°) | 110.13(3) |

| γ (°) | 90 |

| Volume (ų) | 409.9(2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.362 |

| Absorption Coefficient (mm⁻¹) | 0.101 |

| F(000) | 176 |

Experimental Protocols

Synthesis of this compound

The synthesis of 4-amino-1,2,4-triazole suitable for single crystal growth can be achieved through the reaction of hydrazine hydrate with formic acid. A typical procedure is as follows:

-

Reaction Setup: A mixture of formic acid and an excess of hydrazine hydrate is prepared in a round-bottom flask equipped with a reflux condenser.

-

Heating: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, the excess hydrazine hydrate and water are removed under reduced pressure.

-

Crystallization: The resulting crude product is then recrystallized from a suitable solvent, such as ethanol or isopropanol, to yield single crystals of this compound suitable for X-ray diffraction analysis. Slow evaporation of the solvent at room temperature is often employed to promote the growth of high-quality crystals.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The general experimental workflow is as follows:

-

Crystal Mounting: A suitable single crystal of this compound was selected and mounted on a goniometer head.

-

Data Collection: The crystal was placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data were collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images were collected by rotating the crystal.

-

Data Processing: The collected diffraction images were processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process from synthesis to the final crystal structure analysis.

Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric forms of 4-amino-1,2,4-triazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The document elucidates the structural diversity arising from prototropic tautomerism, presenting quantitative data on the relative stabilities of the different tautomers based on computational studies of closely related analogs. Detailed experimental protocols for the characterization of these forms using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray diffraction are provided. Furthermore, this guide illustrates the critical interplay between tautomerism and biological activity, offering a conceptual framework for drug design and development. Visual diagrams generated using Graphviz are included to clarify tautomeric equilibria, experimental workflows, and the molecular basis of biological interactions.

Introduction to Tautomerism in 4-Amino-1,2,4-triazole

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules.[1] In heterocyclic systems like 1,2,4-triazoles, prototropic tautomerism, which involves the migration of a proton, is particularly prevalent. 4-Amino-1,2,4-triazole can exist in three primary annular tautomeric forms: the 1H, 2H, and 4H tautomers. The position of the mobile proton on the triazole ring dictates the electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape of the molecule, thereby influencing its reactivity and interactions with biological macromolecules.

The unsubstituted 1,2,4-triazole exists predominantly as the 1H-tautomer, which is more stable than the 4H-tautomer.[2][3] The introduction of substituents, such as the amino group in 4-amino-1,2,4-triazole, significantly influences the relative stabilities of the possible tautomers. Understanding the tautomeric landscape of this compound is crucial for predicting its physicochemical properties, designing synthetic routes for its derivatives, and elucidating its mechanism of action in biological systems.

The Tautomeric Forms of 4-Amino-1,2,4-triazole

The three principal tautomers of 4-amino-1,2,4-triazole are depicted below. The equilibrium between these forms is influenced by factors such as the physical state (gas, solution, solid), solvent polarity, and temperature.

Quantitative Analysis of Tautomer Stability

A theoretical study on 3-amino-1,2,4-triazole revealed that in the gas phase, the 1H and 2H tautomers are nearly isoenergetic, while the 4H tautomer is significantly less stable by approximately 7 kcal/mol.[4][5] This suggests that the 4H tautomer would be a minor component in the gas-phase equilibrium mixture. The polarity of the solvent can influence the tautomeric equilibrium; however, for 3-amino-1,2,4-triazole, the relative energies are not dramatically altered in aqueous solution according to some models.[4][5]

Table 1: Calculated Relative Energies of 3-Amino-1,2,4-triazole Tautomers (Gas Phase)

| Tautomer | Relative Energy (kcal/mol) | Computational Method | Reference |

| 3-Amino-1H-1,2,4-triazole | 0.0 | 6-31G(CCSD)//6-31G (HF) | [4][5] |

| 3-Amino-2H-1,2,4-triazole | ~0.0 | 6-31G(CCSD)//6-31G (HF) | [4][5] |

| 3-Amino-4H-1,2,4-triazole | +7.0 | 6-31G(CCSD)//6-31G (HF) | [4][5] |

Note: These values are for 3-amino-1,2,4-triazole and serve as an illustrative example. The relative stabilities of the 4-amino-1,2,4-triazole tautomers may differ due to the different position of the amino group.

Experimental Protocols for Tautomer Characterization

The characterization of tautomeric forms relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of both protons (¹H) and carbon-13 (¹³C) are sensitive to the electronic environment, which differs between tautomers.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-amino-1,2,4-triazole in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 400 MHz or higher for protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Observe the chemical shifts and integration of the triazole ring protons and the amino protons. Separate sets of signals may be observed for different tautomers if the rate of interconversion is slow on the NMR timescale.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

-

The chemical shifts of the triazole ring carbons will be indicative of the predominant tautomeric form.

-

-

Data Analysis: Compare the observed chemical shifts with those predicted by DFT calculations for each tautomer to aid in signal assignment. The integration of signals in the ¹H NMR spectrum can provide a quantitative measure of the tautomer population ratios in solution.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups and can help distinguish between tautomers, particularly in the solid state. The N-H stretching and bending vibrations, as well as the ring vibrations, are characteristic of each tautomeric form.

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Sample Preparation: Place a small amount of solid 4-amino-1,2,4-triazole directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Analyze the N-H stretching region (typically 3500-3100 cm⁻¹). The number and position of these bands can provide information about the hydrogen bonding environment and the specific N-H bonds present in the dominant tautomer.

-

Examine the fingerprint region (below 1600 cm⁻¹) for characteristic ring stretching and deformation modes, which will differ between the tautomers.

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous structural information in the solid state, including the precise location of protons, thereby definitively identifying the tautomeric form present in the crystal.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of 4-amino-1,2,4-triazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, water, or a mixture).

-

Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data Collection:

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the non-hydrogen atoms.

-

Refine the structural model against the experimental data. Hydrogen atoms can often be located from the difference Fourier map, confirming the tautomeric form.

-

-

Data Analysis: Analyze the refined crystal structure to determine bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding), which provide a detailed picture of the solid-state structure of the dominant tautomer.

Visualizing Tautomerism and Its Implications

Workflow for Tautomer Investigation

The comprehensive study of tautomerism in a molecule like 4-amino-1,2,4-triazole involves a multi-faceted approach combining synthesis, spectroscopy, crystallography, and computational modeling.

Tautomerism and Biological Activity

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target, such as an enzyme or a receptor. Tautomerism can significantly impact this interaction. Different tautomers present distinct hydrogen bond donor/acceptor patterns and dipole moments, which can lead to different binding affinities and modes of interaction with a protein's active site.

For instance, one tautomer may be able to form a crucial hydrogen bond with an amino acid residue in the active site that another tautomer cannot, leading to a significant difference in biological activity. Therefore, considering the tautomeric state of a molecule is a critical aspect of rational drug design.

Conclusion

The tautomerism of 4-amino-1,2,4-triazole is a multifaceted phenomenon with significant implications for its chemical and biological properties. While the 1H, 2H, and 4H tautomers are theoretically possible, their relative populations are governed by subtle energetic differences and environmental factors. A comprehensive understanding of this tautomeric landscape, achieved through the integrated application of advanced spectroscopic, crystallographic, and computational methods, is paramount for the successful design and development of novel therapeutic agents and functional materials based on this important heterocyclic scaffold. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively investigate and harness the tautomeric properties of 4-amino-1,2,4-triazole and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. A theoretical study, using ab initio methods, of tautomerism in 3-amino-1,2,4-triazole in the gas phase and in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. A theoretical study, using ab initio methods, of tautomerism in 3-amino-1,2,4-triazole in the gas phase and in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. A theoretical study, using ab initio methods, of tautomerism in 3-amino-1,2,4-triazole in the gas phase and in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents. This technical guide provides a comprehensive overview of the principal synthetic routes to 1,2,4-triazoles and their key chemical reactions, intended to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of the 1,2,4-Triazole Core

The construction of the 1,2,4-triazole ring can be achieved through several established and modern synthetic methodologies. This section details the most prominent methods, including classical named reactions and contemporary approaches that offer improved efficiency and versatility.

Classical Synthetic Methods

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole.[1] The reaction typically requires high temperatures and can result in modest yields, but it remains a fundamental method for the synthesis of symmetrically and unsymmetrically substituted 1,2,4-triazoles.[2] The use of microwave irradiation has been shown to significantly shorten reaction times and improve yields.[2]

Reaction Mechanism:

The mechanism of the Pellizzari reaction proceeds through the initial nucleophilic attack of the hydrazide on the amide carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic 1,2,4-triazole ring.[2]

Caption: Mechanism of the Pellizzari Reaction.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole

A mixture of benzamide and benzoyl hydrazide is heated, leading to the formation of 3,5-diphenyl-1,2,4-triazole.[3]

-

Combine equimolar amounts of benzamide and benzoyl hydrazide.

-

Heat the mixture at a high temperature (typically >200 °C) for several hours.

-

Cool the reaction mixture and recrystallize the solid product from a suitable solvent, such as ethanol.

The Einhorn-Brunner reaction, reported by Alfred Einhorn and Karl Brunner in the early 20th century, is the condensation of an imide with an alkyl or aryl hydrazine to yield an isomeric mixture of 1,2,4-triazoles.[4] The regioselectivity of the reaction is influenced by the nature of the substituents on the imide.[4]

Reaction Mechanism:

The reaction is typically acid-catalyzed and involves the initial formation of a hydrazone-like intermediate, which then undergoes cyclization and dehydration.[4]

Caption: Mechanism of the Einhorn-Brunner Reaction.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole

The reaction of N-formylbenzamide with phenylhydrazine in the presence of a weak acid yields 1,5-diphenyl-1,2,4-triazole.[3]

-

Dissolve N-formylbenzamide and phenylhydrazine in a suitable solvent such as ethanol.

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and isolate the product by filtration, followed by recrystallization.

Modern Synthetic Methods

Modern synthetic chemistry has introduced several efficient and versatile methods for the construction of the 1,2,4-triazole ring system.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions.[5] This technique has been successfully applied to classical reactions like the Pellizzari synthesis, as well as to novel multicomponent reactions.[2]

Experimental Protocol: Microwave-Assisted Synthesis of 1-Substituted-1,2,4-triazoles

A simple and efficient method for the synthesis of 1-substituted-1,2,4-triazoles involves the microwave-assisted reaction of hydrazines with formamide.[6]

-

In a microwave reaction vessel, combine the desired hydrazine (1 mmol) and formamide (20 equiv.).

-

Seal the vessel and irradiate in a microwave reactor at 160 °C for 10 minutes.[6]

-

After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for 1,2,4-Triazole Synthesis

| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Piperazine-azole-fluoroquinolone synthesis | 27 hours, lower yield | 30 minutes, 96% | [5] |

| 1,3,5-Trisubstituted-1,2,4-triazole synthesis | >4 hours, lower yield | 1 minute, 85% | [5] |

| N-substituted propenamide derivative synthesis | Several hours, lower yield | 33-90 seconds, 82% | [5] |

Multi-component reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of 1,2,4-triazoles.

Experimental Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles

A highly regioselective one-pot process for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines.[6]

-

To a solution of the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in DMF, add DIPEA (3.0 equiv) and stir for 5 minutes.

-

Add the amidine hydrochloride (1.1 equiv) and stir for 2 hours at room temperature.

-

Add the hydrazine (1.5 equiv) and heat the mixture at 120 °C for 12 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the hallmark of "click chemistry" for 1,2,3-triazoles, analogous principles of catalyst control can be applied to achieve regioselective synthesis of 1,2,4-triazoles. A notable example is the [3+2] cycloaddition of isocyanides with aryl diazonium salts, where the choice of metal catalyst dictates the resulting regioisomer.[7]

Experimental Protocol: Catalyst-Dependent Synthesis of 1,3- and 1,5-Disubstituted-1,2,4-triazoles

-

For 1,3-Disubstituted-1,2,4-triazoles (Ag(I) catalysis):

-

To a solution of the aryl diazonium salt (0.5 mmol) in dichloroethane (DCE) at 0 °C, add the isocyanide (0.6 mmol) and Ag₂CO₃ (10 mol%).[3]

-

Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography.[3]

-

-

For 1,5-Disubstituted-1,2,4-triazoles (Cu(II) catalysis):

-

To a solution of the aryl diazonium salt (0.5 mmol) in THF, add the isocyanide (0.6 mmol) and Cu(OAc)₂ (10 mol%).[3]

-

Stir the reaction mixture at room temperature.

-

Upon completion, quench the reaction with water and extract with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.

-

Caption: Catalyst-controlled regioselective synthesis of 1,2,4-triazoles.

Key Reactions of the 1,2,4-Triazole Core

The 1,2,4-triazole ring exhibits a rich and diverse reactivity, allowing for its functionalization at various positions.

N-Alkylation and N-Arylation

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and readily undergo alkylation and arylation. In unsubstituted 1,2,4-triazole, a mixture of N-1 and N-4 substituted products is often obtained. The regioselectivity of these reactions is influenced by factors such as the nature of the electrophile, the base, and the solvent.

Regioselectivity:

Alkylation of 1,2,4-triazole with alkyl halides in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in THF consistently affords a mixture of N-1 and N-4 isomers, with a regioselectivity of approximately 90:10 in favor of the N-1 isomer.[8]

Experimental Protocol: N-Alkylation of 1,2,4-triazole

-

To a solution of 1,2,4-triazole (1.0 equiv) in THF, add DBU (1.1 equiv).

-

Add the alkyl halide (1.0 equiv) dropwise at room temperature.

-

Stir the reaction mixture until the starting material is consumed.

-

Quench the reaction with water and extract with an organic solvent.

-

Separate the isomers by column chromatography.

Table 2: Regioselectivity of N-Alkylation of 1,2,4-Triazole

| Alkylating Agent | Base | Solvent | N-1:N-4 Ratio | Yield (%) | Reference |

| 4-Nitrobenzyl bromide | DBU | THF | ~90:10 | High | [8] |

| Methyl iodide | K₂CO₃ | DMF | Predominantly N-1 | 97 | [9] |

| Various alkyl halides | K₂CO₃ | Ionic Liquid (MW) | Regioselective for N-1 | 88 | [10] |

Electrophilic Substitution

Due to the presence of three nitrogen atoms, the 1,2,4-triazole ring is electron-deficient at the carbon atoms. Consequently, electrophilic substitution reactions predominantly occur at the nitrogen atoms.

Nucleophilic Substitution

The carbon atoms of the 1,2,4-triazole ring are susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups.

This guide provides a foundational understanding of the synthesis and reactivity of the 1,2,4-triazole core. For more specific applications and detailed procedures, consulting the primary literature is recommended. The versatility of this heterocyclic system ensures its continued importance in the development of new therapeutic agents.

References

- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]

- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Einhorn‐Brunner reaction | Semantic Scholar [semanticscholar.org]

The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide

Introduction

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and polarity, allow it to serve as a versatile pharmacophore that can interact with various biological targets.[3] Consequently, 1,2,4-triazole derivatives exhibit a remarkable breadth of biological activities and are core components of numerous clinically approved drugs for treating a wide range of diseases.[1][4] This technical guide provides an in-depth overview of the principal biological activities of 1,2,4-triazole derivatives, focusing on their anticancer, anti-inflammatory, antifungal, antibacterial, and antiviral properties, complete with quantitative data, experimental protocols, and mechanistic diagrams.

Anticancer Activity

1,2,4-triazole derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including enzyme inhibition and disruption of cellular processes essential for cancer cell proliferation and survival.[3][5][6]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 1,2,4-triazole derivatives against various human cancer cell lines.

| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Citation |

| Compound 8c | EGFR, Tubulin, BRAF | NCI-H460 (Lung) | 1.8 | Erlotinib | 2.9 | [7] |

| Compound 8d | Tubulin, BRAF | MCF-7 (Breast) | 2.1 | Erlotinib | 4.6 | [7] |

| Compound 4g | Not specified | HT-29 (Colon) | 12.69 | Cisplatin | 14.01 | [8] |

| Compound 4b | Not specified | CaCo2 (Colorectal) | 26.15 | Cisplatin | 25.22 | [8] |

| Compound TP6 | Not specified | B16F10 (Melanoma) | 41.12-61.11 (range) | - | - | [9] |

| Compound 12d | STAT3 Enzyme | MCF7 (Breast) | 1.5 | - | - | [10] |

Mechanism of Action: Inhibition of Kinase Signaling Pathways

A primary mechanism for the anticancer effect of many 1,2,4-triazole derivatives is the inhibition of protein kinases, which are critical enzymes in signaling pathways that control cell growth, proliferation, and survival.[6][11] For example, certain derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key kinase in many cancers. By blocking EGFR, these compounds halt downstream signaling, leading to cell cycle arrest and apoptosis.[7]

Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-triazole derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized 1,2,4-triazole derivatives are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these compounds and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the resulting formazan crystals.

-

Absorbance Measurement: The plate is gently shaken, and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Activity

1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[12][13]

Quantitative Data: Anti-inflammatory Activity

The table below presents the inhibitory concentrations of various 1,2,4-triazole derivatives against COX-1 and COX-2 enzymes.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Drug | Citation |

| Derivative 4 | 117.8 | 1.76 | 66.9 | Indomethacin | [12] |

| Compound 14 | 13.5 | 0.04 | 337.5 | Celecoxib | [12] |

| Hybrid 18a | 9.81 | 0.91 | 10.8 | Celecoxib | [12] |

| Hybrid 18b | 5.23 | 0.55 | 9.5 | Celecoxib | [12] |

| Hybrid 21a | 9.15 | 2.13 | 4.3 | Celecoxib | [12] |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. 1,2,4-triazole derivatives can selectively inhibit COX-2, the isoform predominantly expressed at inflammatory sites, thereby reducing prostaglandin production and alleviating inflammation with potentially fewer gastrointestinal side effects than non-selective inhibitors.[12]

Caption: Inhibition of the Cyclooxygenase (COX) pathway by a 1,2,4-triazole derivative.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.[14]

-

Animal Grouping: Wistar rats are divided into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the 1,2,4-triazole compounds.

-

Compound Administration: The test compounds and standard drug are administered intraperitoneally (IP) or orally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: A 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured immediately after the injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Antifungal Activity

The 1,2,4-triazole scaffold is the cornerstone of the azole class of antifungal agents, which are widely used to treat fungal infections.[11][15] Drugs like fluconazole and itraconazole are prominent examples.[4]

Quantitative Data: Antifungal Activity

The following table shows the Minimum Inhibitory Concentration (MIC) of novel 1,2,4-triazole derivatives against pathogenic fungi.

| Compound | Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |

| Benzotriazine Hybrid | Candida albicans | 0.0156 - 2.0 | Fluconazole | - | [15] |

| Benzotriazine Hybrid | Cryptococcus neoformans | 0.0156 - 2.0 | Fluconazole | - | [15] |

| Compound 37 | C. albicans | 200 | - | - | [4] |

| Compound 37 | A. niger | 200 | - | - | [4] |

| Synthesized Series | Microsporum gypseum | Superior to standard | Ketoconazole | - | [16] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Azole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[11]

Caption: Inhibition of the ergosterol biosynthesis pathway by a 1,2,4-triazole antifungal.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Compound Dilution: The 1,2,4-triazole compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension. A positive control (no compound) and a negative control (no inoculum) are included.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Antibacterial and Antiviral Activities

The versatility of the 1,2,4-triazole scaffold extends to antibacterial and antiviral applications.[17][18][19] Many derivatives are designed as hybrid molecules, combining the triazole ring with other known antimicrobial pharmacophores to enhance activity and overcome resistance.[18][20]

Quantitative Data: Antibacterial & Antiviral Activity

| Compound | Activity | Organism/Virus | MIC / EC50 | Citation |

| Ofloxacin Hybrid 13 | Antibacterial | S. aureus, E. coli | 0.25 - 1 µg/mL | [20] |

| 4-Amino Derivative | Antibacterial | P. aeruginosa | 5 µg/mL | [20] |

| Compound 6u | Antibacterial | Xanthomonas oryzae | EC50 = 18.8 µg/mL | [21] |

| Ribavirin | Antiviral | Broad Spectrum | Varies | [22] |

Mechanism of Action: Antiviral Nucleoside Analogs

Ribavirin, a well-known antiviral drug, is a 1,2,4-triazole-carboxamide derivative that functions as a guanosine analog. Once inside the cell, it is phosphorylated into its active forms, which can inhibit viral RNA-dependent RNA polymerase and interfere with viral mRNA processing, thus preventing viral replication.[22][23]

Caption: General mechanism of action for the antiviral drug Ribavirin.

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for measuring the efficacy of an antiviral compound.

-

Cell Monolayer: A confluent monolayer of susceptible host cells is grown in multi-well plates.

-

Virus Infection: The cell monolayer is infected with a known quantity of virus for 1-2 hours.

-

Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the 1,2,4-triazole compound.

-

Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death caused by the virus).

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

-

Data Analysis: The number of plaques in the treated wells is compared to the number in untreated control wells. The concentration of the compound that reduces the number of plaques by 50% (EC50) is then calculated.

References

- 1. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 10. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 20. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. recent-advances-in-1-2-4-triazole-scaffolds-as-antiviral-agents - Ask this paper | Bohrium [bohrium.com]

- 23. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of 4-amino-4H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-4H-1,2,4-triazole is a pivotal nitrogen-rich heterocyclic compound utilized as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and energetic materials. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, processing, and storage, as well as for predicting its behavior under thermal stress. This technical guide provides a comprehensive overview of the thermal properties of 4-amino-4H-1,2,4-triazole, including a summary of available thermal analysis data, detailed experimental protocols for its characterization, and an exploration of its decomposition pathways.

Introduction

4-amino-4H-1,2,4-triazole, with the chemical formula C₂H₄N₄, is a white crystalline solid. Its structure, featuring a five-membered ring with three nitrogen atoms and an amino group, imparts it with high nitrogen content and a propensity for energetic decomposition. The thermal behavior of this compound is a critical parameter for its application in various fields. This guide aims to consolidate the available scientific information on its thermal stability and decomposition, providing a valuable resource for professionals working with this versatile molecule.

Thermal Properties of 4-amino-4H-1,2,4-triazole

The thermal stability of 4-amino-4H-1,2,4-triazole is typically investigated using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on the material's response to heating.

Summary of Quantitative Thermal Data

While specific, detailed quantitative data from DSC and TGA analyses for pure 4-amino-4H-1,2,4-triazole is not extensively available in the public domain, some key thermal properties have been reported. It is important to note that the thermal behavior of energetic materials can be influenced by factors such as purity, crystal size, and the experimental conditions of the analysis.

| Property | Value | Source(s) |

| Melting Point | 84-86 °C | |

| Decomposition Temperature | 165-170 °C (decomposition begins) | |

| Flash Point | > 149 °C |

Note: The decomposition temperature can vary depending on the heating rate used in the thermal analysis.

For illustrative purposes, the thermal behavior of a related compound, 4,4′-azobis-1,2,4-triazole (ATRZ), has been studied in detail and provides insight into the type of data expected from a thorough thermal analysis. In a study on ATRZ, DSC analysis at a heating rate of 5 °C·min⁻¹ showed an exothermic decomposition peak in the range of 282.0–310.5 °C.[1] As the heating rate was increased, the decomposition temperatures shifted to higher values.[1]

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible data on the thermal stability of 4-amino-4H-1,2,4-triazole, standardized experimental protocols are essential. The following provides a general methodology for conducting DSC and TGA analyses on nitrogen-rich heterocyclic compounds.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, decomposition onset temperature, and enthalpy of decomposition.

Methodology:

-

Sample Preparation: A small amount of the 4-amino-4H-1,2,4-triazole sample (typically 1-5 mg) is accurately weighed into an aluminum or copper crucible. For energetic materials, vented or pinhole crucibles are often used to allow for the release of gaseous decomposition products.

-

Instrument Setup:

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

-

Heating Rate: A series of experiments are typically run at different linear heating rates (e.g., 5, 10, 15, and 20 °C/min) to enable kinetic analysis.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature well above the decomposition point (e.g., 300 °C).

-

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine:

-

The onset temperature of melting (endothermic peak).

-

The peak temperature of melting.

-

The enthalpy of fusion (area under the melting peak).

-

The onset temperature of decomposition (exothermic peak).

-

The peak temperature of decomposition.

-

The enthalpy of decomposition (area under the decomposition peak).

-

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass and the kinetics of this mass loss.

Methodology:

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) of 4-amino-4H-1,2,4-triazole is weighed into a ceramic or platinum crucible.

-

Instrument Setup:

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Purge Gas: High-purity nitrogen or argon at a constant flow rate.

-

Heating Rate: The same heating rates as in the DSC experiments should be used for direct correlation of data.

-

Temperature Program: The sample is heated over the same temperature range as in the DSC analysis.

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine:

-

The initial decomposition temperature (temperature at which mass loss begins).

-

The temperatures of maximum mass loss rates (peaks in the DTG curve).

-

The residual mass at the end of the experiment.

-

Visualization of Experimental Workflow and Decomposition Pathway

Experimental Workflow

The logical flow of a typical thermal analysis study for 4-amino-4H-1,2,4-triazole is illustrated in the diagram below.

Proposed Decomposition Pathway

The precise decomposition mechanism of 4-amino-4H-1,2,4-triazole has not been definitively elucidated in the available literature. However, based on the thermal decomposition studies of its salts and other related nitrogen-rich heterocyclic compounds, a plausible decomposition pathway can be proposed. The decomposition of 4-amino-1,2,4-triazolium nitrate is suggested to initiate via a proton transfer, leading to the formation of nitric acid and 4-amino-4H-1,2,4-triazole, which then undergo further decomposition.[2] For the pure compound, the decomposition is likely initiated by the cleavage of the weakest bonds in the molecule, which are the N-N bonds within the triazole ring and the exocyclic C-N bond of the amino group. The initial step could be the homolytic cleavage of the N1-N2 bond, leading to the formation of radical intermediates. These highly reactive species would then undergo a cascade of further reactions, including ring-opening, fragmentation, and recombination, to produce a variety of smaller, more stable gaseous products.

Kinetic Analysis of Decomposition

To gain a deeper understanding of the decomposition process, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated from the thermal analysis data obtained at multiple heating rates. Common methods for kinetic analysis include the Kissinger, Ozawa-Flynn-Wall, and Freeman-Carroll methods. While specific kinetic data for 4-amino-4H-1,2,4-triazole is scarce, studies on its picrate salt have reported an average apparent activation energy of 112.0 ± 1.1 kJ mol⁻¹.[3] This value provides an estimate of the energy barrier that must be overcome for the decomposition to occur.

Safety Considerations

Given its energetic nature, handling 4-amino-4H-1,2,4-triazole requires strict adherence to safety protocols. It should be stored in a cool, dry, and well-ventilated area away from sources of heat, ignition, and incompatible materials such as strong oxidizing agents. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Conclusion

This technical guide has provided a summary of the current knowledge on the thermal stability and decomposition of 4-amino-4H-1,2,4-triazole. While some fundamental thermal properties are known, there is a clear need for more detailed, publicly available quantitative data from DSC and TGA analyses, as well as in-depth studies on its decomposition mechanism and kinetics. Such information is crucial for optimizing its use in various applications and for ensuring the safety of personnel involved in its handling and processing. Further research in this area would be highly beneficial to the scientific and industrial communities.

References

An In-Depth Technical Guide to the Solubility of 1H-1,2,4-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1H-1,2,4-triazol-4-amine (also known as 4-amino-1,2,4-triazole), a crucial parameter for its application in pharmaceutical and chemical synthesis. Due to the limited availability of comprehensive public data, this guide presents the currently accessible quantitative solubility information and offers detailed, established experimental protocols for researchers to determine solubility in their own laboratory settings.

Data Presentation: Quantitative Solubility of this compound

Table 1: Solubility in Water

| Temperature (°C) | Solubility (g/L) | Molar Concentration (mol/L) |

| 20 | 810[1][2] | 9.63 |

Table 2: Solubility in Methanol

| Temperature (°C) | Solubility (g/mL) | Molar Concentration (mol/L) |

| Not Specified | 0.1[1][2] | 1.19 |

Table 3: Qualitative Solubility in Various Solvents

| Solvent | Solubility Description |

| Water | Highly soluble[3] |

| Methanol | Soluble[4] |

| Ethanol | Soluble[5] |

| Dimethyl sulfoxide | Soluble[5] |

| Vegetal oils | Very little soluble[5] |

Experimental Protocols

Given the scarcity of comprehensive solubility data for this compound, the following section provides detailed experimental protocols based on established methods. These protocols can be adapted by researchers to determine the solubility of this compound in various solvents and at different temperatures.

Method 1: Isothermal Saturation Shake-Flask Method

This is a widely recognized and reliable method for determining thermodynamic (equilibrium) solubility.[6][7]

1. Principle: An excess amount of the solid solute (this compound) is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined.

2. Materials and Apparatus:

-

This compound (solid)

-

Solvent of interest

-

Glass vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

3. Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set at the desired temperature.

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.[6]

-

After equilibration, allow the vials to stand in the thermostatic bath to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a pre-equilibrated syringe filter of a suitable pore size (e.g., 0.45 µm) to remove any undissolved solid.

-

Dilute the filtrate with a known volume of the solvent to a concentration within the analytical instrument's linear range.

-

Analyze the concentration of this compound in the diluted filtrate using a validated analytical method.

4. Data Analysis: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of analyte in diluted sample) x (Dilution factor)

The solubility can then be converted to other units such as mole fraction or mass fraction.

Method 2: Gravimetric Method

This is a classical and straightforward method for determining solubility, particularly for solutes that are non-volatile and thermally stable.[8][9][10]

1. Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

2. Materials and Apparatus:

-

Saturated solution of this compound (prepared as in Method 1)

-

Evaporating dish or beaker

-

Analytical balance

-

Pipettes

-

Oven

3. Procedure:

-

Prepare a saturated solution of this compound at a specific temperature as described in the Isothermal Saturation Shake-Flask Method.

-

Carefully weigh a clean and dry evaporating dish.

-

Pipette a known volume of the clear, saturated supernatant into the evaporating dish.

-

Weigh the evaporating dish with the solution.

-

Evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating may be applied if the compound is stable at elevated temperatures.

-

Once the solvent has evaporated, dry the evaporating dish containing the solid residue in an oven at an appropriate temperature until a constant weight is achieved.

-

Allow the evaporating dish to cool in a desiccator before weighing it again.

4. Data Analysis:

-

Mass of the solute = (Mass of the dish + solid residue) - (Mass of the empty dish)

-

Mass of the solvent = (Mass of the dish + solution) - (Mass of the dish + solid residue)

-

Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) x 100

Mandatory Visualization

Caption: Experimental workflow for solubility determination.

References

- 1. dharoyapharma.com [dharoyapharma.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. 4 Amino 1,2,4 Triazole - Riddhi Pharma [riddhipharmaindia.com]

- 4. 4-Amino-1,2,4-triazole, 99% | Fisher Scientific [fishersci.ca]

- 5. 4-Amino-4H-1,2,4-triazole, 99% | Fisher Scientific [fishersci.ca]

- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

A Historical Overview of 1,2,4-Triazole Chemistry: A Technical Guide for Researchers

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4, stands as a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique structural features, including its aromaticity, hydrogen bonding capability, and metabolic stability, have made it a privileged scaffold in the design of bioactive compounds and functional materials. This technical guide provides a historical overview of 1,2,4-triazole chemistry, detailing its discovery, key synthetic milestones, and the evolution of its applications, with a focus on drug development.

Discovery and Early Developments

The journey of 1,2,4-triazole chemistry began in the late 19th century. In 1885, Swedish chemist J. A. Bladin reported the first synthesis of a 1,2,4-triazole derivative. His work laid the foundation for understanding the fundamental structure and reactivity of this heterocyclic system. Early research focused on the synthesis of various substituted triazoles and the characterization of their basic chemical properties. These foundational studies established the aromatic nature of the 1,2,4-triazole ring and its ability to act as a stable scaffold.

Foundational Synthetic Methodologies

The expansion of 1,2,4-triazole chemistry has been heavily influenced by the development of robust synthetic methods for the construction of the triazole ring. Several named reactions have become classics in the field, each offering a unique pathway to this important heterocycle.

One of the earliest methods for synthesizing 1,2,4-triazoles is the Pellizzari reaction, first described by Guido Pellizzari in 1911. This reaction typically involves the condensation of a carboxylic acid hydrazide with a compound containing a single carbon atom, such as a derivative of formamide or thioformamide.

Experimental Protocol: A General Procedure for the Pellizzari Reaction

A typical experimental protocol for the Pellizzari reaction involves the following steps:

-

Mixing of Reactants: Equimolar amounts of a carboxylic acid hydrazide and an amide are mixed in a suitable solvent, such as ethanol or dioxane.

-

Heating: The reaction mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 3,5-disubstituted-1,2,4-triazole.

The Einhorn-Brunner reaction provides an alternative route to 1,2,4-triazoles, particularly for the synthesis of N-substituted derivatives. This method involves the reaction of an acyl-hydrazine with a primary amine in the presence of an acid catalyst.

Experimental Workflow: Einhorn-Brunner Reaction

Caption: Workflow for the Einhorn-Brunner synthesis of 1,2,4-triazoles.

The Rise of 1,2,4-Triazoles in Medicinal Chemistry

The mid-20th century marked a significant turning point for 1,2,4-triazole chemistry, with the discovery of its widespread biological activities. This led to an explosion of research in the development of 1,2,4-triazole-containing pharmaceuticals.

Perhaps the most well-known application of 1,2,4-triazoles is in the development of antifungal drugs. The "azole" class of antifungals, which includes prominent members like fluconazole and itraconazole, revolutionized the treatment of systemic fungal infections.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of these azoles stems from their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol production, azole antifungals compromise the integrity of the fungal cell membrane, leading to cell death.

Signaling Pathway: Azole Antifungal Action

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

Beyond their antifungal properties, 1,2,4-triazoles have been successfully incorporated into a wide array of other therapeutic agents, including:

-

Antiviral drugs: Ribavirin, a broad-spectrum antiviral agent, features a 1,2,4-triazole-carboxamide moiety.

-

Anticancer agents: Letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone-responsive breast cancer.

-

Anxiolytics: Alprazolam, a benzodiazepine derivative containing a fused triazole ring, is widely prescribed for anxiety disorders.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 1,2,4-triazole compounds, illustrating the structure-activity relationships and physicochemical properties that have been explored over the years.

Table 1: Physicochemical Properties of Key 1,2,4-Triazole Drugs

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Fluconazole | C₁₃H₁₂F₂N₆O | 306.27 | 138-140 |

| Itraconazole | C₃₅H₃₈Cl₂N₈O₄ | 705.64 | 166-170 |

| Letrozole | C₁₇H₁₁N₅ | 285.30 | 181-183 |

| Anastrozole | C₁₇H₁₉N₅ | 293.37 | 81-82 |

| Ribavirin | C₈H₁₂N₄O₅ | 244.21 | 166-168 |

Table 2: Biological Activity of Selected 1,2,4-Triazole Antifungals

| Compound | Target Organism | IC₅₀ (μg/mL) |

| Fluconazole | Candida albicans | 0.25 - 1.0 |

| Itraconazole | Aspergillus fumigatus | 0.03 - 0.25 |

| Voriconazole | Candida krusei | 0.12 - 0.5 |

Note: IC₅₀ values can vary depending on the specific strain and testing conditions.

Conclusion

From its initial discovery in the late 19th century to its current status as a privileged scaffold in drug discovery and materials science, the 1,2,4-triazole ring system has had a rich and impactful history. The development of versatile synthetic methods has enabled the exploration of a vast chemical space, leading to the identification of numerous compounds with significant biological activities. The ongoing research into novel 1,2,4-triazole derivatives ensures that this remarkable heterocycle will continue to play a vital role in addressing challenges in medicine and technology for the foreseeable future.

Methodological & Application

Synthesis of 1H-1,2,4-triazol-4-amine from Hydrazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1H-1,2,4-triazol-4-amine, a crucial heterocyclic compound with applications in pharmaceuticals and materials science. The primary synthetic routes starting from hydrazine are outlined, focusing on the reaction with formic acid and ethyl formate. This guide is intended for researchers and professionals in organic synthesis and drug development, offering a comparative overview of different methodologies, quantitative data, and step-by-step procedures to ensure reproducible and efficient synthesis.

Introduction

This compound, also known as 4-amino-1,2,4-triazole (4-ATA), is a pivotal building block in the synthesis of a wide range of biologically active molecules. Its derivatives exhibit diverse pharmacological properties, including antimicrobial, antifungal, and anticonvulsant activities. The synthesis of 4-ATA from readily available starting materials like hydrazine is a topic of significant interest. This document details established protocols for its preparation, providing a foundation for laboratory-scale synthesis and further research.

Comparative Synthesis Data

The following table summarizes quantitative data from various established protocols for the synthesis of this compound from hydrazine, allowing for easy comparison of methodologies.

| Method | Key Reagents | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| Method 1: Formic Acid | 91% Formic acid, 100% Hydrazine hydrate | Amberlyst 15 | 150 | 6 | 80 - 91 | 99.4 - 99.5 | [1][2][3] |

| Method 2: Formic Acid (Catalyst-Free) | 96% Formic acid, 99.5% Hydrazine hydrate | None | Up to 170 | 7 + 2 | ~85 | >99.5 | [4] |

| Method 3: Ethyl Formate | Ethyl formate, 85% Hydrazine hydrate | None | Up to 200 | 18 + 3 | 65 - 71 | >95 | [5] |

| Method 4: Ethyl Formate with Resin | Ethyl formate, 99% Hydrazine hydrate | Amberlyst 15 | 75 then 130-133 | 3 + 3 | Not specified | Not specified | [1] |

Reaction Pathway

The synthesis of this compound from hydrazine and a one-carbon source, such as formic acid or its derivatives, proceeds through the formation of intermediate formylhydrazide and N,N'-diformylhydrazine, followed by cyclization.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Method 1: Synthesis using Formic Acid and Amberlyst 15 Resin

This method utilizes an acidic ion-exchange resin as a catalyst to promote the reaction under milder conditions compared to the uncatalyzed process.[2][3]

Materials:

-

91% Formic acid (e.g., 357.3 g, 7.05 mol)

-

100% Hydrazine hydrate (e.g., 359.9 g, 7.19 mol)

-

Amberlyst 15 resin (e.g., 42 g)

-

Isopropanol

Procedure:

-

To a mixture of 100% hydrazine hydrate and Amberlyst 15 resin in a suitable reaction vessel, slowly add 91% formic acid at a controlled rate to manage the exothermic reaction. The temperature at the end of the addition should be around 105°C.[2][3]

-

Heat the reaction mixture to distill off water until the reaction temperature reaches 150°C.[2][3]

-

Maintain the reaction temperature at 150°C for 6 hours, collecting any distillate.[2][3]

-

After the reaction is complete, cool the mixture to 80°C.[2]

-

Add isopropanol (e.g., 400-500 ml) to dissolve the product, maintaining the temperature between 75-80°C.[2]

-

Filter the hot solution to remove the resin. The resin can be washed with hot isopropanol.

-

Cool the combined filtrates to precipitate the this compound.

-

Isolate the product by filtration, wash with cold isopropanol, and dry. The expected yield is around 85-91% with a purity of 99.4-99.5%.[2][3]

Method 2: Catalyst-Free Synthesis using Formic Acid

This protocol describes the synthesis without the use of an ion-exchange resin, which can simplify the work-up procedure.[4]

Materials:

-

96% Formic acid (29.25 mol)

-

99.5% Hydrazine hydrate (30 mol)

-

Isopropanol

Procedure:

-

Over a period of 1 hour, add the 96% formic acid solution to the 99.5% hydrazine hydrate, allowing the temperature to rise to 85°C due to the exothermic nature of the reaction.[4]

-

Heat the reaction mixture for 7 hours, distilling off the water until the temperature reaches 170°C.[4]

-

Maintain the temperature at 170°C for an additional 2 hours under reduced pressure (e.g., 50 mm Hg) to ensure complete reaction and removal of water.[4]

-

Cool the reaction mixture to 80°C and add isopropanol (e.g., 1740 g).[4]

-

Heat the mixture to approximately 75°C until the product is completely dissolved.

-

Allow the solution to cool slowly with gentle stirring to facilitate crystallization.

-

Filter the product at approximately 5°C, wash with cold isopropanol, and dry.[4]

Method 3: Synthesis using Ethyl Formate

This classic method involves the reaction of hydrazine hydrate with an ester of formic acid.[5]

Materials:

-

Ethyl formate (148 g, 2 moles)

-

85% Hydrazine hydrate (120 g, 2 moles)

-

95% Ethanol

-

Ether

-

Activated carbon (Norite)

Procedure:

-

In a round-bottomed flask, prepare a solution of ethyl formate in 95% ethanol (150 ml).[5]

-

Cautiously add 85% hydrazine hydrate to the solution over 10 minutes with shaking.[5]

-

Once the initial reaction subsides, reflux the solution on a steam bath for 18 hours.[5]

-

Remove the bulk of the water and ethanol by evaporation under reduced pressure until the volume is approximately 150 ml.[5]

-

Heat the resulting syrup (crude formhydrazide) under atmospheric pressure for 3 hours, gradually increasing the bath temperature from 150°C to 200°C.[5]

-

Cool the resulting oil to about 100°C and dissolve it in 50 ml of 95% ethanol.

-

Add activated carbon (5 g), and filter the hot solution.

-

Dilute the filtrate with 75 ml of ether and cool in an icebox to induce crystallization.[5]

-

Filter the crystalline product, wash with a 1:2 ethanol-ether mixture, and dry. The yield is typically between 65-71%.[5]

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized experimental workflow for 4-ATA synthesis.

Safety Precautions

-

Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

-

The initial reaction between hydrazine and formic acid is exothermic and should be controlled by slow addition and cooling if necessary.

-

High temperatures are employed in these syntheses; ensure proper temperature control and use appropriate heating mantles or oil baths.

Conclusion

The synthesis of this compound from hydrazine can be achieved through several reliable methods. The choice of protocol may depend on the available starting materials, desired purity, and scale of the reaction. The use of an acidic resin catalyst can offer a higher yield and purity under milder conditions, while catalyst-free methods simplify the purification process. The ethyl formate route provides a viable alternative, though it may require more stringent temperature control. The detailed protocols and comparative data presented herein serve as a comprehensive guide for the successful laboratory synthesis of this important heterocyclic compound.

References

- 1. US20050165241A1 - Process for the synthesis of 4-amino-4H-1,2,4-triazole - Google Patents [patents.google.com]

- 2. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Preparation of 4-amino-4H-1,2,4-triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the synthesis of various 4-amino-4H-1,2,4-triazole derivatives and summarize their biological activities. The protocols are intended for use by qualified personnel in a laboratory setting.

Introduction

4-amino-4H-1,2,4-triazole and its derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities.[1][2] This scaffold is a key pharmacophore in numerous clinically used drugs and serves as a privileged structure in medicinal chemistry for the development of new therapeutic agents.[3] The derivatives of 4-amino-4H-1,2,4-triazole have demonstrated significant potential as anticonvulsant, antitumor, antibacterial, and antifungal agents.[4][5][6][7] This document outlines detailed protocols for the synthesis of various derivatives and presents their biological activity data in a structured format to facilitate comparison and further research.